molecular formula C20H22N2O4 B2995395 7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one CAS No. 890597-91-8

7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

Cat. No. B2995395
CAS RN: 890597-91-8
M. Wt: 354.406
InChI Key: HPLFDAPDYWEYRS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a cyclopenta[c]chromen-4-one group, which is a type of fused ring system found in many natural products and pharmaceuticals. The molecule also contains a 3,5-dimethylpyrazol-1-yl group, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring systems and functional groups. The 3,5-dimethylpyrazol-1-yl group would add to the complexity of the structure .

Scientific Research Applications

Antitumor Activity

This compound has demonstrated significant antitumor activity against various cell lines. With IC50 values ranging from 5.00–32.52 μM , it shows promise as a potential therapeutic agent in cancer treatment .

Coordination Chemistry

As a derivative of 3,5-dimethylpyrazole , this compound can serve as a precursor to various ligands in coordination chemistry. These ligands are essential for studying metal complexes and their reactivities .

Blocking Agent for Isocyanates

In industrial applications, derivatives of this compound could be used as blocking agents for isocyanates, which are crucial in the production of polyurethane products .

properties

IUPAC Name

7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-12-8-13(2)22(21-12)10-14(23)11-25-15-6-7-17-16-4-3-5-18(16)20(24)26-19(17)9-15/h6-9,14,23H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLFDAPDYWEYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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